![molecular formula C10H13ClN2 B3375066 3-Chloro-6-cyclohexylpyridazine CAS No. 105538-78-1](/img/structure/B3375066.png)
3-Chloro-6-cyclohexylpyridazine
Overview
Description
3-Chloro-6-cyclohexylpyridazine is a chemical compound with the molecular formula C10H13ClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 196.68 . The InChI code is 1S/C10H13ClN2/c11-10-7-6-9 (12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This information can be used to analyze the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
3-Chloro-6-cyclohexylpyridazine has shown potential in various scientific research applications, such as in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential as a novel therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been used as a tool compound to study the role of pyridazine derivatives in various biological processes.
Mechanism of Action
Target of Action
A related compound, 3-chloro-6-pyrazolyl-picolinate, has been found to interact with the auxin signaling f-box protein 5 (afb5) in plants
Mode of Action
It is suggested that the compound might act as a synthetic auxin herbicide, similar to its pyrazolyl-picolinate derivatives . These compounds are known to bind to the AFB5 receptor more strongly than other auxin herbicides, such as clopyralid . This binding triggers a series of downstream effects that lead to the death of the plant.
Biochemical Pathways
They mimic the natural plant hormone auxin, causing uncontrolled growth and eventually plant death .
Result of Action
Based on its potential role as a synthetic auxin herbicide, it can be inferred that the compound may cause uncontrolled growth in plants, leading to their death .
Advantages and Limitations for Lab Experiments
3-Chloro-6-cyclohexylpyridazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. In addition, this compound has limited bioavailability and can be rapidly metabolized in vivo.
Future Directions
There are several future directions for the research on 3-Chloro-6-cyclohexylpyridazine. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. In addition, this compound can be used as a starting point for the development of novel pyridazine derivatives with improved properties and activities. Finally, this compound can be further investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. It can be easily synthesized using various methods and has exhibited antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Safety and Hazards
The safety information for 3-Chloro-6-cyclohexylpyridazine indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-chloro-6-cyclohexylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMBMWDFRMICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547970 | |
Record name | 3-Chloro-6-cyclohexylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105538-78-1 | |
Record name | 3-Chloro-6-cyclohexylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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